Cas no 2877761-82-3 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2877761-82-3x500.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2877761-82-3
- F6677-3845
- AKOS040859152
-
- インチ: 1S/C17H18BrN5/c18-15-7-20-23(11-15)10-12-8-22(9-12)17-14(6-19)5-13-3-1-2-4-16(13)21-17/h5,7,11-12H,1-4,8-10H2
- InChIKey: DWBFDOMUACXJHS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)CC1CN(C2C(C#N)=CC3CCCCC=3N=2)C1
計算された属性
- せいみつぶんしりょう: 371.07456g/mol
- どういたいしつりょう: 371.07456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 57.7Ų
じっけんとくせい
- 密度みつど: 1.60±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 563.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.92±0.20(Predicted)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6677-3845-5μmol |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6677-3845-30mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6677-3845-1mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6677-3845-40mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6677-3845-3mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6677-3845-5mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6677-3845-10μmol |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6677-3845-50mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6677-3845-4mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6677-3845-15mg |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
2877761-82-3 | 15mg |
$133.5 | 2023-09-07 |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrileに関する追加情報
Introduction to 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 2877761-82-3)
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile, identified by its CAS number 2877761-82-3, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential pharmacological applications. The structural framework of this compound integrates multiple pharmacophoric elements, including a tetrahydroquinoline core and an azetidine ring system, which are known for their role in modulating biological pathways.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in the development of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them valuable candidates for further investigation. The presence of a carbonitrile group at the 3-position of the tetrahydroquinoline scaffold enhances the electrophilicity of the molecule, facilitating interactions with various biological targets. Additionally, the incorporation of a 4-bromo-substituted pyrazole moiety introduces additional functionalization possibilities, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
The azetidine ring in this compound contributes to its structural complexity and may play a crucial role in determining its binding affinity and selectivity. Azetidine derivatives are known to exhibit significant interactions with enzymes and receptors, making them promising scaffolds for drug discovery. The combination of these two heterocyclic systems in 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggests a multifaceted approach to modulating biological processes.
One of the most compelling aspects of this compound is its potential application in oncology research. The tetrahydroquinoline core is structurally related to several known antitumor agents, and modifications at the 3-position with a carbonitrile group have been shown to enhance cytotoxicity against various cancer cell lines. Furthermore, the 4-bromo-pyrazole moiety has been implicated in inhibiting kinases and other enzymes involved in tumor progression. Preclinical studies have demonstrated that derivatives with similar structural motifs exhibit promising antineoplastic activity.
Another area of interest is the compound's potential as an antimicrobial agent. The unique combination of heterocycles may disrupt essential bacterial processes by interfering with cell wall synthesis or metabolic pathways. Preliminary data indicate that modifications at the azetidine ring can influence binding affinity to bacterial enzymes, offering a novel strategy for combating resistant strains. This aligns with global efforts to develop new antibiotics due to rising concerns about antibiotic resistance.
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key steps include nucleophilic substitution reactions between brominated precursors and azetidine derivatives, followed by cyclization and functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In conclusion, 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 2877761-82-3) represents a promising candidate for further pharmacological exploration. Its unique structural features and demonstrated biological activities position it as a valuable asset in drug discovery efforts aimed at addressing critical therapeutic challenges. Continued research into this compound and its derivatives is expected to yield significant insights into novel therapeutic strategies across multiple disease areas.
2877761-82-3 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile) 関連製品
- 1780866-54-7(6-Oxa-2-aza-spiro[4.5]decan-3-one)
- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)
- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)
- 1156845-41-8(1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)



